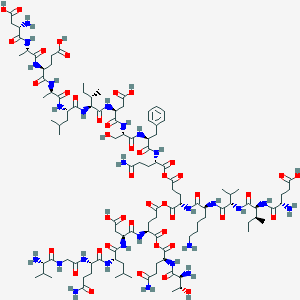
Phlhrh (14-36), ala(17)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phlhrh (14-36), ala(17)- is a peptide hormone that is involved in regulating various physiological processes in the body. It is a member of the gonadotropin-releasing hormone (GnRH) family of peptides and is primarily produced by the hypothalamus. Phlhrh (14-36), ala(17)- has been extensively studied for its potential applications in scientific research, particularly in the field of reproductive endocrinology.
Mechanism Of Action
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- acts by binding to specific receptors on the surface of pituitary cells, known as gonadotropes. This binding triggers a cascade of biochemical events, ultimately leading to the release of LH and FSH from the pituitary gland. The precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion is still not fully understood and is an area of active research.
Biochemical And Physiological Effects
The primary physiological effect of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is the regulation of gonadotropin secretion. It has been shown to stimulate the release of LH and FSH from the pituitary gland, which, in turn, regulates the production of testosterone and estrogen in the gonads. Additionally, Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been shown to have a role in the regulation of other physiological processes, such as the immune system and energy metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in laboratory experiments is its well-established role in the regulation of gonadotropin secretion. This makes it a valuable tool for studying the complex interactions between the hypothalamus, pituitary gland, and gonads. However, one limitation of using Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is its relatively short half-life in the body. This can make it challenging to administer and study in vivo.
Future Directions
There are several areas of future research that could be explored in relation to Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)-. One area of interest is the precise mechanism by which Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- regulates gonadotropin secretion. Another area of interest is the potential therapeutic applications of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- in the treatment of reproductive disorders. Finally, the development of novel analogs of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- with improved pharmacokinetic properties could also be an area of future research.
Conclusion
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- is a peptide hormone that plays a critical role in regulating gonadotropin secretion and has potential applications in scientific research. Its synthesis involves the use of SPPS techniques, and it acts by binding to specific receptors on the surface of pituitary cells. Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has several physiological effects, including the regulation of gonadal hormone production, the immune system, and energy metabolism. While it has advantages as a tool in laboratory experiments, its relatively short half-life is a limitation. Future research could explore the precise mechanism of action, therapeutic applications, and development of novel analogs.
Synthesis Methods
The synthesis of Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. Once the desired peptide sequence has been synthesized, the temporary chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Phlhrh (Phlhrh (14-36), ala(17)-), ala(17)- has been used extensively in scientific research, particularly in the field of reproductive endocrinology. It has been shown to play a critical role in regulating the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, regulate the production of testosterone and estrogen in the gonads.
properties
CAS RN |
130888-39-0 |
|---|---|
Product Name |
Phlhrh (14-36), ala(17)- |
Molecular Formula |
C111H177N27O43 |
Molecular Weight |
2577.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]oxy-1-[(4S)-5-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C111H177N27O43/c1-16-53(11)88(138-101(168)69(42-50(5)6)130-91(158)56(14)122-94(161)63(30-37-79(147)148)124-90(157)55(13)121-93(160)60(114)44-80(149)150)106(173)134-72(46-82(153)154)100(167)135-73(48-139)102(169)132-70(43-58-23-19-18-20-24-58)98(165)127-64(28-34-75(116)142)108(175)179-83(155)38-31-66(126-95(162)61(25-21-22-40-112)125-105(172)87(52(9)10)136-107(174)89(54(12)17-2)137-92(159)59(113)26-36-78(145)146)109(176)180-84(156)39-32-67(111(178)181-110(177)65(29-35-76(117)143)129-104(171)86(119)57(15)140)128-99(166)71(45-81(151)152)133-97(164)68(41-49(3)4)131-96(163)62(27-33-74(115)141)123-77(144)47-120-103(170)85(118)51(7)8/h18-20,23-24,49-57,59-73,85-89,139-140H,16-17,21-22,25-48,112-114,118-119H2,1-15H3,(H2,115,141)(H2,116,142)(H2,117,143)(H,120,170)(H,121,160)(H,122,161)(H,123,144)(H,124,157)(H,125,172)(H,126,162)(H,127,165)(H,128,166)(H,129,171)(H,130,158)(H,131,163)(H,132,169)(H,133,164)(H,134,173)(H,135,167)(H,136,174)(H,137,159)(H,138,168)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)/t53-,54-,55-,56+,57+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
FTKWOHHJLKADAW-XYUJJKTFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)C(=O)OC(=O)CC[C@@H](C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N)C(=O)OC(=O)CCC(C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N)NC(=O)C(CCC(=O)O)N |
Other CAS RN |
130888-39-0 |
synonyms |
17-Ala-phLHRH (14-36) human gonadotropin-releasing hormone precursor fragment (14-36), Ala(17)- phGnRH (14-36), Ala(17)- phLHRH (14-36), Ala(17)- phLHRH (14-36), alanine(17)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




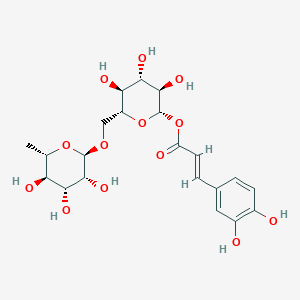
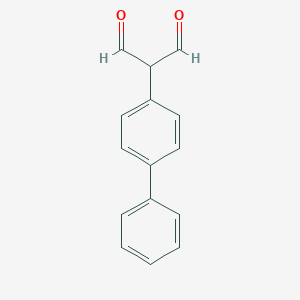
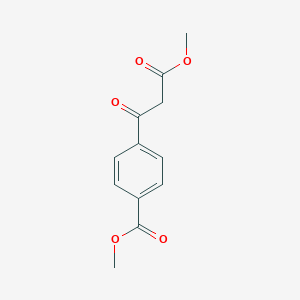
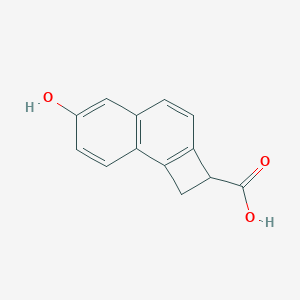
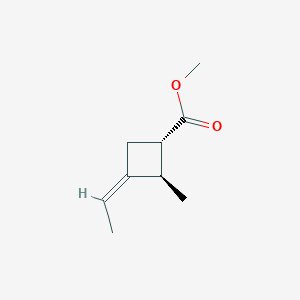
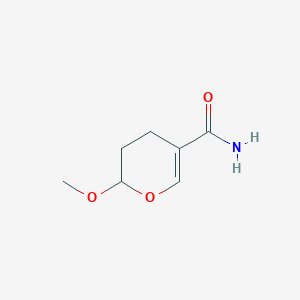
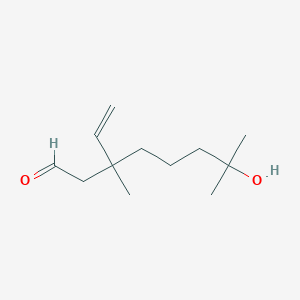
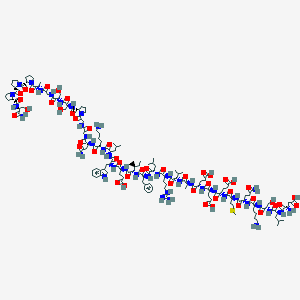
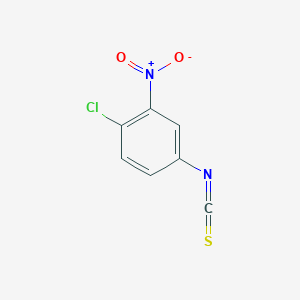
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
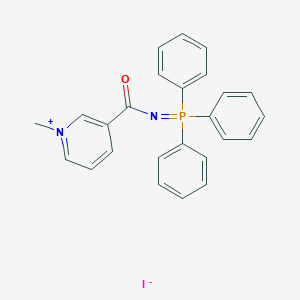
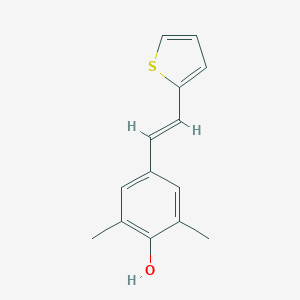
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)